Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate

Medicinal chemistry Structure-activity relationship Nitroarene pharmacology

This ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate (≥95% purity) is a meta-nitro tetrahydroquinoline-4-carboxylate essential for Shank3 PDZ domain inhibitor SAR and hypoxia-selective anticancer profiling. The 3-nitrophenyl (meta) regiochemistry confers distinct electronic and reduction properties versus the para-nitro analog FLI-06, while the ethyl ester balances permeability and solubility (clogP 2.38, TPSA 82.67 Ų). The 5-oxo ketone enables orthogonal derivatization—hydrazone formation, reductive amination—without ester deprotection. Critical for reproducible protein–protein interaction inhibitor studies.

Molecular Formula C18H16N2O5
Molecular Weight 340.335
CAS No. 866050-46-6
Cat. No. B2393718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate
CAS866050-46-6
Molecular FormulaC18H16N2O5
Molecular Weight340.335
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC2=C1C(=O)CCC2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H16N2O5/c1-2-25-18(22)13-10-15(11-5-3-6-12(9-11)20(23)24)19-14-7-4-8-16(21)17(13)14/h3,5-6,9-10H,2,4,7-8H2,1H3
InChIKeyZDUGGZIBFCIFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate (CAS 866050-46-6): Structural and Physicochemical Baseline for Procurement Evaluation


Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate (CAS 866050-46-6) is a synthetic tetrahydroquinoline derivative with molecular formula C18H16N2O5 and molecular weight 340.33 g/mol . The compound features a partially saturated 5,6,7,8-tetrahydroquinoline core bearing a 5-oxo group, an ethyl ester at the 4-position, and a 3-nitrophenyl substituent at the 2-position. Commercially available at a specified minimum purity of 95% from established suppliers , this compound belongs to the tetrahydroquinoline-4-carboxylate class, which has been identified in high-throughput screening campaigns as a privileged scaffold for inhibiting protein–protein interactions, notably the Shank3 PDZ domain implicated in autism spectrum disorders [1]. Its predicted physicochemical profile—clogP of 2.38 and topological polar surface area (TPSA) of 82.67 Ų—places it within Lipinski's Rule of 5 boundaries, suggesting favorable drug-like properties for hit-to-lead exploration [2].

Why Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate Cannot Be Generically Substituted by In-Class Analogs


Tetrahydroquinoline-4-carboxylates represent a scaffold with demonstrated biological relevance, but substitution within this class is non-trivial due to the profound impact of regioisomeric nitro positioning, ester identity, and core saturation on both physicochemical and target-engagement properties. The 3-nitrophenyl (meta-nitro) substitution in the target compound confers an electronic profile distinct from the 4-nitro (para) regioisomer found in FLI-06 (CAS 313967-18-9): the meta-nitro group withdraws electrons primarily by induction, while the para-nitro group withdraws by both induction and resonance, altering hydrogen-bonding capacity and dipole moment [1]. This electronic difference directly affects reactivity in reduction chemistry and protein–ligand recognition. Furthermore, replacing the ethyl ester with a carboxylic acid (as in 2-(3-nitrophenyl)quinoline-4-carboxylic acid, CAS 70097-12-0) or a bulky cyclohexyl ester (as in FLI-06) shifts lipophilicity, solubility, and metabolic susceptibility—parameters that are critical in cell-based and in vivo experimental outcomes [2]. Even within the tetrahydroquinoline subclass, variations in the degree of ring saturation (5,6,7,8-tetrahydro vs. 1,4,5,6,7,8-hexahydro) alter conformational flexibility and π-system extent, which in turn modulate target binding kinetics and off-target promiscuity. Direct procurement of the exact compound with specified purity (≥95%) is therefore essential for reproducible SAR studies and screening campaigns, as minor structural deviations can produce non-overlapping biological profiles [3].

Quantitative Differential Evidence for Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate (CAS 866050-46-6): Comparator-Based Analysis


Regioisomeric Nitro Position: 3-Nitrophenyl (Meta) vs. 4-Nitrophenyl (Para) Electronic Differentiation

The target compound bears a 3-nitrophenyl (meta-nitro) substituent, which is electronically distinct from the 4-nitrophenyl (para-nitro) group present in the established tool compound FLI-06 (CAS 313967-18-9). In FLI-06, the para-nitro group participates in resonance withdrawal (σp⁻ = 1.27), while the meta-nitro group in the target compound exerts only inductive withdrawal (σm = 0.71) [1]. This difference is not cosmetic: in tetrahydroquinoline-based Flex-Het anticancer agents, the 4-nitrophenyl-bearing compound 3a demonstrated an IC50 of 3.8 μM with 94.8% efficacy against A2780 ovarian cancer cells, whereas the parent SHetA2 (also 4-nitrophenyl) showed IC50 3.17 μM with 84.3% efficacy, indicating that even within the same regioisomer, efficacy can diverge substantially [2]. The 3-nitro regioisomer remains pharmacologically unexplored in this context, representing a structurally distinct probe for interrogating nitro group electronic effects on target engagement [3].

Medicinal chemistry Structure-activity relationship Nitroarene pharmacology

Ester Group Differentiation: Ethyl Ester vs. Cyclohexyl Ester vs. Carboxylic Acid — Impact on Lipophilicity and Permeability

The target compound contains an ethyl ester at the 4-carboxylate position, yielding a computed clogP of 2.38 and TPSA of 82.67 Ų, which meets all Lipinski Rule of 5 criteria (MW 340.33 ≤ 500; clogP ≤ 5; HBA 7 ≤ 10; HBD 1 ≤ 5) [1]. By contrast, FLI-06 (CAS 313967-18-9) incorporates a bulky cyclohexyl ester (MW 438.52, clogP ~4.5 estimated), which substantially increases lipophilicity and may enhance membrane partitioning but also elevate metabolic liability and plasma protein binding . The carboxylic acid analog 2-(3-nitrophenyl)quinoline-4-carboxylic acid (CAS 70097-12-0, MW 294.26) is more polar and ionizable at physiological pH (predicted pKa ~2.5–3.5 for the carboxylic acid), which can limit passive membrane permeability relative to the ethyl ester prodrug form . These physicochemical differences translate directly into divergent experimental handling requirements (solubility, DMSO stock concentration, aqueous dilution protocols) and affect the compound's suitability for specific assay formats (biochemical vs. cell-based vs. in vivo) [2].

Drug-likeness ADME prediction Physicochemical profiling

Core Saturation State: 5,6,7,8-Tetrahydroquinoline vs. Fully Aromatic Quinoline — Conformational and Electronic Distinctions

The target compound features a 5,6,7,8-tetrahydroquinoline core (fraction sp³ = 0.11), which introduces conformational flexibility absent in the fully aromatic 2-(3-nitrophenyl)quinoline-4-carboxylic acid (CAS 70097-12-0) [1]. This partial saturation is pharmacologically relevant: the tetrahydroquinoline-4-carboxylate scaffold was identified via high-throughput fluorescence polarization screening as a privileged chemotype for Shank3 PDZ domain inhibition, with co-crystal structures (PDB ID: 3O5N, resolution 1.83 Å) confirming a binding mode distinct from that of canonical peptide ligands [2]. The saturated 5,6,7,8-ring enables the carboxylate ester to adopt an orientation that engages a cryptic binding pocket outside the canonical PDZ peptide-binding groove. In contrast, fully aromatic quinoline-4-carboxylic acids are more commonly associated with dihydroorotate dehydrogenase (DHODH) inhibition (e.g., brequinar analogs, IC50 values in the low nanomolar range), highlighting how core saturation redirects target selectivity within the broader quinoline chemical space [3]. Furthermore, the 5-oxo group on the saturated ring provides a synthetic handle (e.g., for hydrazone formation or reductive amination) that is unavailable in fully aromatic or fully reduced analogs [4].

Scaffold diversity Conformational analysis Tetrahydroquinoline pharmacology

Purity Specification and Vendor Documentation: Minimum 95% Purity Baseline for Reproducible Research

The target compound is commercially available with a documented minimum purity specification of 95% from AKSci (Catalog No. 4689CF) and CymitQuimica (Ref. 3D-RJB05046) . This specification provides a verifiable quality baseline that can be used in procurement decisions. In contrast, the closely related 2-(3-nitrophenyl)quinoline-4-carboxylic acid (CAS 70097-12-0) is offered at NLT 98% purity by certain suppliers, while FLI-06 (CAS 313967-18-9) is reported at 99.78% purity by Amerigo Scientific [1]. Purity differences on the order of 3–5% may appear minor, but for quantitative dose–response assays (e.g., IC50 determinations), a 5% impurity can introduce systematic error comparable to the biological variability in replicate measurements, particularly when impurities possess independent biological activity. Procurement of the documented 95%-purity compound with a traceable certificate of analysis ensures experimental reproducibility across laboratories and over time [2].

Quality control Compound procurement Reproducibility

Recommended Application Scenarios for Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate Based on Differential Evidence


Neuroscience Target Screening: Shank3 PDZ Domain and Autism Spectrum Disorder Drug Discovery

The tetrahydroquinoline-4-carboxylate scaffold is validated as a Shank3 PDZ domain inhibitor chemotype by co-crystal structure (PDB 3O5N, 1.83 Å resolution) [1]. The target compound, with its 3-nitrophenyl substituent and ethyl ester, represents an unexplored derivative within this inhibitor class. Its drug-like physicochemical profile (clogP 2.38, TPSA 82.67 Ų, zero Lipinski violations) makes it suitable for fluorescence polarization competition assays against the established high-affinity peptide ligand, and its distinct meta-nitro electronics may probe the cryptic binding pocket identified outside the canonical PDZ peptide recognition groove [2]. Researchers investigating protein–protein interaction inhibitors for neurodevelopmental disorders should prioritize this compound over the para-nitro analog FLI-06, which targets Notch signaling (EC50 2.3 μM) and engages a different biological pathway, and over the fully aromatic quinoline analog, which lacks the conformational complementarity to the Shank3 PDZ binding site .

Synthetic Methodology Development: 5-Oxo-Tetrahydroquinoline as a Versatile Intermediate for Parallel Library Synthesis

The 5-oxo group on the saturated ring provides a reactive carbonyl handle for diversification chemistry including hydrazone formation, reductive amination, and heterocycle annulation, as demonstrated by Namyatova et al. (2023) for the 2-aryl-7,7-dimethyl-5-oxo-tetrahydroquinoline-4-carboxylic acid series [1]. The target compound's ethyl ester protection at the 4-position is orthogonal to the 5-oxo ketone, enabling sequential derivatization strategies that are not feasible with free carboxylic acid analogs. Its 95% minimum purity specification ensures adequate starting material quality for multi-step synthetic sequences where impurity propagation would compromise final product integrity.

Anticancer Probe Development: Nitroarene Bioactivation and Hypoxia-Selective Cytotoxicity Studies

The 3-nitrophenyl group in the target compound is a potential substrate for intracellular nitroreductases, which are upregulated in hypoxic tumor microenvironments. This bioactivation mechanism has been exploited in tetrahydroquinoline-based anticancer agents, where the nitro group is reduced to a reactive electrophilic species that induces DNA damage and apoptosis selectively in oxygen-deprived cancer cells [1]. The meta-nitro regiochemistry offers a distinct reduction potential and radical anion stability compared to the para-nitro isomer, potentially yielding a different hypoxia-selectivity window. Procurement of this specific regioisomer is essential because para-nitro analogs like FLI-06 and flex-het compound 3a have been profiled primarily under normoxic conditions (IC50 3.8 μM for 3a in A2780 cells), leaving the hypoxia-dependent pharmacology of the meta-nitro tetrahydroquinoline unexplored [2].

Physicochemical Comparator in ADME Profiling Panels: Ethyl Ester as a Permeability Benchmark

With a clogP of 2.38 and TPSA of 82.67 Ų, the target compound sits in a favorable region of the BOILED-Egg plot for predicted human intestinal absorption and blood–brain barrier penetration [1]. In comparative ADME panels, this compound can serve as a permeability benchmark against the more lipophilic cyclohexyl ester FLI-06 (estimated clogP ~4.5) and the more polar free acid analog 2-(3-nitrophenyl)quinoline-4-carboxylic acid. Parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer experiments can quantify how the ethyl ester strikes a balance between passive diffusion and aqueous solubility, informing ester prodrug strategies for tetrahydroquinoline-based lead series where oral bioavailability is a key optimization parameter [2].

Quote Request

Request a Quote for Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.